5-(3,5-dimethylphenyl)pyrrolidin-2-one
Description
5-(3,5-Dimethylphenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a five-membered lactam ring substituted with a 3,5-dimethylphenyl group at the 5-position. Pyrrolidinones are structurally characterized by their lactam (cyclic amide) functionality, which confers unique electronic and steric properties.
Properties
CAS No. |
1314775-85-3 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dimethylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives .
For instance, the selective synthesis of pyrrolidin-2-ones can be carried out via the cascade reactions of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve the desired selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidants, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids or other oxidized derivatives .
Scientific Research Applications
5-(3,5-dimethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3,5-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(3,5-dimethylphenyl)pyrrolidin-2-one with three classes of analogs: fluorinated pyrrolidinones, pyrazolopyrimidinones, and other pyrrolidinone derivatives.
Fluorinated Pyrrolidinone Analogs
(5S)-5-(3,5-Difluorophenyl)pyrrolidin-2-one (CAS 1181818-12-1) shares a nearly identical core structure but substitutes methyl groups with fluorine atoms at the phenyl ring’s 3,5-positions. Key differences include:
- Physical Properties: Molecular Weight: 197.18 g/mol (vs. ~209.3 g/mol for this compound, estimated). Boiling Point: Predicted at 337.8°C, suggesting higher thermal stability than non-fluorinated analogs. pKa: 15.33 ± 0.40, indicating moderate basicity influenced by fluorine’s electron-withdrawing effects .
Pyrazolopyrimidinone Derivatives
5-(3,5-Dimethylphenyl)-2-methylpyrazolopyrimidin-7(4H)-one (Compound 52) () shares the 3,5-dimethylphenyl substituent but differs in its heterocyclic core (pyrazolopyrimidinone vs. pyrrolidinone). Key distinctions:
- Synthesis: Compound 52 was synthesized via a microwave-assisted “one-pot” method, whereas pyrrolidinones typically require lactamization of amino acids or cyclization of linear precursors.
- Bioactivity: Pyrazolopyrimidinones are often explored as kinase inhibitors or antimicrobial agents, while pyrrolidinones may exhibit neuroprotective or anti-inflammatory effects (e.g., compound 3 in showed cytoprotective activity) .
- Solubility: The fused pyrazolopyrimidinone ring likely reduces solubility compared to the simpler pyrrolidinone structure.
Other Pyrrolidinone Derivatives
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (Compound 3) () highlights structural flexibility in pyrrolidinone derivatives:
- Bioactivity: Compound 3 was isolated from Tinospora sinensis and is the first pyrrolidinone reported in the Tinospora genus, suggesting natural product relevance .
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